potassium;fluoride;dihydrate
Description
Significance in Contemporary Inorganic and Organic Chemical Research
In the realm of inorganic chemistry, research on potassium fluoride (B91410) dihydrate has provided valuable insights into hydrogen bonding. acs.orgsigmaaldrich.com Crystallographic, spectroscopic, and theoretical studies have been conducted to understand the nature of these bonds within the compound's crystal structure. acs.org The crystal structure of potassium fluoride dihydrate consists of distorted octahedra around both the potassium and fluoride ions. iucr.org The water molecules are surrounded by a distorted tetrahedron of two cations and two anions. iucr.org
In organic synthesis, potassium fluoride, including its dihydrate form, serves as a significant source of the fluoride ion. americanelements.comfuncmater.com It is employed in the conversion of chlorocarbons to fluorocarbons through reactions like the Finkelstein and Halex reactions, often in polar solvents. funcmater.comwikipedia.org Potassium fluoride on alumina (B75360) (KF/Al₂O₃) acts as a base in organic synthesis. wikipedia.org Furthermore, potassium fluoride dihydrate is used in combination with other reagents for specific chemical transformations. For instance, it is used with tetra-n-butylammonium chloride as a source of active fluoride ions and with chlorotrimethylsilane (B32843) for the desilylation of O-tert-butyldimethylsilyl ethers. sigmaaldrich.comorganic-chemistry.org
Overview of Key Research Domains for Potassium Fluoride Dihydrate
The primary research domains for potassium fluoride dihydrate encompass its role as a fluorinating agent, a catalyst, and a reagent in various chemical reactions. Its application in fluorination reactions is a cornerstone of its use in organic chemistry. yellowriverchem.comalfa-chemistry.com As a catalyst, it promotes reactions such as the polymer-forming nucleophilic displacement reaction in the synthesis of polyetherketones (PEK). yellowriverchem.com
Moreover, its utility extends to specialized applications such as the in-situ generation of other reagents. For example, its reaction with tetrabutylammonium (B224687) hydrogensulfate produces tetrabutylammonium fluoride, which can catalyze the esterification of carboxylic acids and the ring-opening of aziridines. sigmaaldrich.com The compound is also utilized in the study of ion-specific properties of polymer gels and in the measurement of electronic polarizabilities of ions in alkali halide polymers. funcmater.com
Interactive Data Tables
Properties of Potassium Fluoride Dihydrate
| Property | Value |
| Chemical Formula | KF·2H₂O americanelements.com |
| Molar Mass | 94.127 g/mol funcmater.com |
| Appearance | Colorless crystals or chunks funcmater.comsigmaaldrich.com |
| Melting Point | 41 °C sigmaaldrich.com |
| Crystal Structure | Orthorhombic iucr.org |
| Space Group | Pmc2₁ iucr.org |
Applications of Potassium Fluoride Dihydrate in Chemical Reactions
| Application | Description |
| Fluorinating Agent | Source of fluoride ions for converting chlorocarbons to fluorocarbons (Finkelstein and Halex reactions). wikipedia.org |
| Catalyst | Used in the synthesis of polyetherketones (PEK). yellowriverchem.com |
| Desilylation | In combination with chlorotrimethylsilane for the removal of O-tert-butyldimethylsilyl (TBS) ethers. sigmaaldrich.comorganic-chemistry.org |
| In-situ Reagent Generation | Reacts with tetrabutylammonium hydrogensulfate to form tetrabutylammonium fluoride. sigmaaldrich.com |
Properties
IUPAC Name |
potassium;fluoride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.K.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFXHSQFQLKKFD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[F-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.[F-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH4KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.127 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Routes for Potassium Fluoride Dihydrate
Fundamental Principles of Hydrate (B1144303) Formation for Potassium Fluoride (B91410)
Potassium fluoride (KF) is a hygroscopic salt, meaning it readily absorbs moisture from the atmosphere. yellowriverchem.com This property leads to the spontaneous formation of hydrates when anhydrous potassium fluoride is exposed to humid air or crystallized from aqueous solutions. yellowriverchem.comscience.gov The compound forms two stable hydrates: potassium fluoride dihydrate (KF·2H₂O) and potassium fluoride tetrahydrate (KF·4H₂O). yellowriverchem.com
The specific hydrate that forms is primarily dependent on the crystallization temperature. In aqueous solutions, crystallization below 40.2°C yields potassium fluoride dihydrate (KF·2H₂O), which presents as a colorless monoclinic crystal. guidechem.comchembk.com The dihydrate itself has a melting point of 41°C, dissolving in its own water of crystallization. guidechem.comwikipedia.org The formation of these hydrates is a consequence of the strong interaction between the potassium and fluoride ions and water molecules, leading to the incorporation of water into the crystal lattice.
Laboratory-Scale Synthesis Protocols
In a laboratory setting, potassium fluoride dihydrate is typically synthesized through methods that allow for precise control over reaction conditions to ensure high purity and desired crystal morphology.
Neutralization-Based Approaches (e.g., KOH + HF)
The most common laboratory method for preparing potassium fluoride is the neutralization reaction between a potassium base and hydrofluoric acid (HF). yellowriverchem.com Potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) are typically used as the base. yellowriverchem.comwikipedia.org
The reaction with potassium hydroxide is a direct acid-base neutralization: KOH + HF → KF + H₂O yellowriverchem.com
When using potassium carbonate, the reaction proceeds as follows, producing carbon dioxide and water: K₂CO₃ + 2HF → 2KF + H₂O + CO₂ wikipedia.org
For the synthesis of the dihydrate, these reactions are carried out in an aqueous solution. The resulting potassium fluoride solution is then subjected to crystallization under controlled conditions. To prevent contamination and due to the corrosive nature of hydrofluoric acid, these operations are often performed in containers made of platinum, heat-resistant plastics like polyvinyl chloride, or other HF-resistant materials. guidechem.comwikipedia.org
Controlled Crystallization and Evaporation Techniques
Once a potassium fluoride solution is prepared, the dihydrate crystals are obtained through controlled crystallization. A common technique involves cooling the saturated solution to a temperature below 40°C. guidechem.comchembk.com
A specific method involves:
Preparing a potassium fluoride aqueous solution via neutralization. guidechem.com
Settling the solution to allow any impurities to precipitate, then decanting the supernatant. google.com
Cooling the clear solution and adding an inducer, such as a small seed crystal of potassium fluoride, to initiate rapid crystallization. guidechem.comgoogle.com
Allowing the crystallized solution to stand or be frozen, which facilitates the conversion of any anhydrous crystals to the dihydrate form through water absorption. guidechem.com
Separating the resulting potassium fluoride dihydrate crystals from the mother liquor by filtration or centrifugation. guidechem.com
Another approach involves using specialized crystallizers, such as an evaporative Oslo-type (OSLO) crystallizer, which allows for control over nucleation and crystal growth to produce large, uniform crystals. google.com
Influences of Concentration, pH, and Temperature on Crystal Yield
The yield and quality of potassium fluoride dihydrate crystals are significantly affected by several key parameters.
| Parameter | Optimal Range | Influence on Synthesis | Source |
| Concentration | 20% - 60% (KF solution) | A patent describes controlling the concentration of the prepared potassium fluoride aqueous solution to between 20% and 60% to achieve efficient crystallization. guidechem.com | guidechem.com |
| pH | 6 - 13 | The endpoint pH of the neutralization reaction is controlled to ensure complete reaction and to influence the final product. A pH of 7-8 is common. guidechem.comchembk.comgoogle.com | guidechem.comgoogle.com |
| Temperature | -20°C to 40°C | Crystallization of the dihydrate form specifically occurs below 40.2°C. chembk.com Cooling the solution, sometimes to as low as -20°C, promotes rapid and complete crystallization, especially with the use of an inducer. guidechem.com | guidechem.comchembk.com |
Careful control of these factors is crucial. For instance, maintaining the temperature above 65°C in an OSLO crystallizer is used to produce high-purity anhydrous potassium fluoride, demonstrating the critical role of temperature in determining the final product form. google.com The degree of supersaturation is another key factor, acting as the driving force for crystallization nucleation and growth. google.com
Industrial Production Processes (e.g., Fluorine Recovery from Phosphoric Acid)
On an industrial scale, producing potassium fluoride by recovering fluorine from wet-process phosphoric acid (WPA) is an economically attractive and resourceful method. researchgate.net Phosphate rock, the primary raw material for phosphoric acid, contains a significant amount of fluorine (2.6-3.5%). google.comresearchgate.net During acid production, this fluorine is released, primarily as hydrogen fluoride (HF) and silicon tetrafluoride (SiF₄). researchgate.net
A typical industrial process involves the following steps:
Fluorine Separation: The fluorine-containing gases from the phosphoric acid reactor are scrubbed. In the presence of silica, this forms fluosilicic acid (H₂SiF₆). google.com Potassium salts, such as potassium sulfate (B86663) (K₂SO₄) or potassium chloride (KCl), are added to the fluorine-containing phosphoric acid or the fluosilicic acid solution. researchgate.netgoogle.com This precipitates the fluorine as potassium hexafluorosilicate (B96646) (K₂SiF₆), a less soluble salt. researchgate.net
Conversion to Potassium Fluoride: The separated potassium hexafluorosilicate is then treated with a strong base, such as potassium hydroxide (KOH), to convert it to potassium fluoride. This reaction also produces silicon dioxide as a byproduct. researchgate.net
Purification and Crystallization: The resulting crude potassium fluoride solution undergoes purification steps. An improved process involves removing unreacted KOH and other impurities by carefully adding a controlled amount of fluosilicic acid to adjust the pH. researchgate.netx-mol.com The purified solution is then concentrated and crystallized, typically under vacuum, to yield high-purity potassium fluoride. google.com
This method not only provides a valuable fluorine source independent of fluorite minerals but also serves to purify the phosphoric acid. researchgate.netgoogle.com
Strategies for Achieving High Purity and Anhydrous Forms
Achieving high-purity potassium fluoride, whether in dihydrate or anhydrous form, requires specific purification strategies.
High Purity: To obtain a high-purity product, the crude potassium fluoride solution is often treated to remove impurities. A patented method describes adjusting the pH of the mother liquor with fluosilicic acid to precipitate impurities like meta-aluminates without losing significant amounts of the desired product. researchgate.netx-mol.com Recrystallization is a common laboratory technique for purification. For industrial production, controlling crystallization conditions, such as in an OSLO crystallizer, can yield a product with very low impurity levels (e.g., carbon content less than 15 ppm). google.com
Anhydrous Form: The preparation of anhydrous potassium fluoride from its dihydrate is typically achieved through heating. Since potassium fluoride dihydrate dissolves in its own water of crystallization at 41°C, carefully heating it above this temperature and continuing to heat until all water is evaporated will yield the anhydrous salt. guidechem.com Another method involves heating potassium bifluoride (KHF₂), which decomposes to anhydrous potassium fluoride and hydrogen fluoride gas. wikipedia.orgKHF₂ → KF + HF(g) wikipedia.org
For applications requiring highly active, anhydrous potassium fluoride, the crystallized product can be dried under vacuum or via freeze-drying (lyophilization). google.com
Formation Mechanisms in Specific Chemical Environments (e.g., Polymer Matrices)
The formation of potassium fluoride dihydrate can be influenced by the chemical environment, such as within polymer matrices. While specific studies detailing the in-situ formation mechanism of KF·2H₂O within a polymer matrix are not extensively documented in the provided results, the principles of its formation suggest a process governed by water availability and the interaction of potassium fluoride with the polymer.
In environments like polymer matrices, particularly those that are hygroscopic or contain residual water, anhydrous potassium fluoride can act as a site for water absorption, leading to the formation of the dihydrate. The polymer matrix can serve as a host for the dispersion of potassium fluoride. If the polymer is synthesized or processed in an aqueous environment, or exposed to humidity, the conditions for the hydration of potassium fluoride to its dihydrate form are met.
Potassium fluoride itself has been used in the synthesis of polymers, such as poly(ether ketone) (PEK), where it can act as a catalyst. yellowriverchem.com In such systems, the presence of water could lead to the formation of potassium fluoride dihydrate.
Furthermore, the interaction of potassium fluoride with other components in a chemical system can be significant. For instance, in organic synthesis, potassium fluoride's effectiveness as a fluorinating agent is enhanced in the presence of polar aprotic solvents and phase-transfer catalysts like crown ethers. wikipedia.orgresearchgate.net These agents work by solubilizing the potassium fluoride and activating the fluoride ion. researchgate.net If water is present in these systems, the formation of the dihydrate is a competing process.
In one study, potassium fluoride dihydrate itself is used as a reagent for the ring-opening of aziridines to produce β-fluoro amines, demonstrating its utility in specific organic reactions. acs.org This indicates that the dihydrate can exist and be reactive within certain organic solvent systems, which could be analogous to a polymer matrix environment.
Advanced Structural Elucidation of Potassium Fluoride Dihydrate
Crystallographic Investigations
Crystallographic studies have been pivotal in defining the precise atomic arrangement within potassium fluoride (B91410) dihydrate, correcting earlier classifications and detailing its intricate hydrogen-bonding network.
Monoclinic Crystal System Determination
Initial optical studies of potassium fluoride dihydrate led to its classification within the monoclinic crystal system. However, subsequent and more definitive X-ray diffraction analysis conducted by Anderson and Lingafelter in 1951 demonstrated that these earlier assignments were incorrect. Their work established that the compound actually crystallizes in the orthorhombic system. This reclassification highlights the necessity of rigorous diffraction-based methods for accurate crystal system determination.
Space Group and Lattice Parameter Analysis
The foundational X-ray diffraction study identified the space group for potassium fluoride dihydrate as Pmc2₁, which is number 26 in the International Tables for Crystallography. The unit cell parameters were determined to be a = 4.06 Å, b = 5.15 Å, and c = 8.87 Å, with the angles α, β, and γ each being 90°, consistent with an orthorhombic crystal system. The unit cell contains two formula units of KF·2H₂O.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pmc2₁ | |
| Lattice Parameter 'a' | 4.06 Å | |
| Lattice Parameter 'b' | 5.15 Å | |
| Lattice Parameter 'c' | 8.87 Å | |
| Interaxial Angles (α, β, γ) | 90° |
Detailed Elucidation of Hydrogen Bonding Networks (F⁻···H-O Interactions)
The structure of potassium fluoride dihydrate is characterized by a network of strong hydrogen bonds between the fluoride ions and the water molecules of hydration. The fluoride ion, being a potent hydrogen bond acceptor, significantly influences the orientation of the surrounding water molecules. The crystallographic analysis revealed that the two water molecules in the asymmetric unit are not equivalent, leading to two distinct hydrogen bond lengths with the fluoride ion. One water molecule (H₂O I) forms a shorter and stronger hydrogen bond, with an F⁻···H₂O distance of 2.61 Å. The second water molecule (H₂O II) is involved in a slightly longer and weaker interaction, with an F⁻···H₂O distance of 2.79 Å. This arrangement results in distorted octahedral coordination environments around both the potassium and fluoride ions.
Addressing Crystallographic Challenges in Hydrogen Bond Studies (e.g., Proton Positioning, Disorder)
The study of hydrogen bonding in crystalline hydrates presents several crystallographic challenges, particularly when using X-ray diffraction. A primary difficulty is the precise localization of hydrogen atoms (protons). Because hydrogen has only one electron, it scatters X-rays weakly, making its position less certain than that of heavier atoms. In the case of potassium fluoride dihydrate, this issue is compounded by the presence of the potassium ion, which has a much higher scattering factor than the other constituent atoms, further reducing the relative accuracy of the positions determined for the fluoride ion and water molecules.
Furthermore, hydrate (B1144303) structures can exhibit proton disorder, where hydrogen atoms occupy multiple possible positions within the hydrogen-bonding network. While not explicitly detailed as disordered in the seminal study of KF·2H₂O, the accurate refinement of proton positions remains a general challenge in crystallography that often requires complementary techniques like neutron diffraction for definitive localization.
Comparative Structural Analysis with Anhydrous Potassium Fluoride
The structural properties of potassium fluoride dihydrate differ markedly from its anhydrous counterpart, primarily due to the incorporation of water molecules into the crystal lattice. Anhydrous potassium fluoride (KF) crystallizes in the highly symmetric cubic system, adopting the rock salt (NaCl) structure. In contrast, the dihydrate possesses lower-symmetry orthorhombic geometry. This fundamental difference in crystal systems leads to distinct coordination environments and packing arrangements.
| Property | Potassium Fluoride Dihydrate (KF·2H₂O) | Anhydrous Potassium Fluoride (KF) |
|---|---|---|
| Crystal System | Orthorhombic | Cubic (NaCl-type) |
| Space Group | Pmc2₁ | Fm-3m |
| Coordination Environment | Distorted octahedra around K⁺ and F⁻ | Regular octahedra around K⁺ and F⁻ |
| Key Interactions | Ionic bonds, F⁻···H-O hydrogen bonds | Ionic bonds only |
| Lattice Parameters | a=4.06 Å, b=5.15 Å, c=8.87 Å | a = 5.34 Å (approx.) |
The most significant distinction is the presence of the extensive hydrogen-bonding network in the dihydrate, which is entirely absent in the anhydrous form. This network dictates the crystal packing and stabilizes the hydrated structure. The coordination in anhydrous KF is a regular octahedron for both ions, whereas in the dihydrate, the coordination is described as distorted octahedra.
Spectroscopic Characterization
Spectroscopic techniques provide complementary information to diffraction methods, offering insight into the local chemical environment and the nature of intermolecular interactions. For potassium fluoride dihydrate, vibrational and nuclear magnetic resonance spectroscopy are particularly illuminating.
The strong F⁻···H-O hydrogen bonds are expected to have a pronounced effect on the vibrational spectra of the water molecules. In infrared (IR) and Raman spectroscopy, the O-H stretching vibrations of water molecules engaged in strong hydrogen bonding exhibit a significant shift to lower frequencies (a red-shift) compared to non-hydrogen-bonded or weakly bonded water. Therefore, the IR and Raman spectra of potassium fluoride dihydrate would show O-H stretching bands at considerably lower wavenumbers than the ~3600 cm⁻¹ region typical for free water, providing direct evidence of the strong interaction between the fluoride ion and the water molecules.
Solid-state ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the local environment of the fluorine nucleus. The ¹⁹F chemical shift is influenced by factors such as coordination number, bond distances, and the nature of neighboring atoms. In potassium fluoride dihydrate, the chemical shift of the fluoride ion would be distinct from that in anhydrous KF due to the effects of hydration and the specific crystal packing. The interaction with the hydrogen atoms of the water molecules would contribute to the shielding environment of the fluorine nucleus, providing a unique spectroscopic signature for the hydrated state.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of potassium fluoride dihydrate (KF·2H₂O). These methods measure the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions, such as hydrogen bonding. In KF·2H₂O, these techniques provide detailed insights into the state of the water molecules and the coordination environment of the fluoride ion within the crystal lattice.
The water molecules in potassium fluoride dihydrate are integral to its crystal structure, participating in strong hydrogen bonds with the fluoride ions. These interactions are prominently reflected in the O-H stretching region of the infrared and Raman spectra, typically found between 3000 and 3600 cm⁻¹.
In the gas phase, water molecules exhibit symmetric and asymmetric O-H stretching vibrations around 3657 cm⁻¹ and 3756 cm⁻¹, respectively. However, in the solid state of KF·2H₂O, the formation of F⁻···H-O-H hydrogen bonds significantly perturbs these vibrations. The strong electrostatic interaction between the highly electronegative fluoride ion and the hydrogen atoms of the water molecules weakens the O-H covalent bonds. This weakening results in a notable shift of the O-H stretching frequencies to lower wavenumbers (a red shift).
An Attenuated Total Reflectance (ATR) Infrared spectrum of potassium fluoride dihydrate shows a very broad and strong absorption band in the O-H stretching region, centered around 3400-3550 cm⁻¹. The breadth of this band is characteristic of strong hydrogen bonding in a solid-state lattice, indicating a distribution of hydrogen bond strengths and environments. The significant shift from the free water molecule frequencies provides clear evidence of the strong interaction between the water of hydration and the fluoride anion.
Table 1: O-H Vibrational Modes in Potassium Fluoride Dihydrate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|
Note: The table presents typical values derived from spectral data for hydrated compounds.
The vibrational modes involving the fluoride anion are typically found at lower frequencies, often below 600 cm⁻¹. These modes include the stretching and bending motions of the F⁻···H₂O coordination sphere. In the crystal structure of KF·2H₂O, each fluoride ion is coordinated by water molecules, and the vibrations associated with these F⁻···H₂O bonds provide direct information about the anion's local environment.
Far-infrared and Terahertz (THz) spectroscopy probe the low-frequency vibrational modes (typically below 400 cm⁻¹) in a material. This region is particularly informative for studying intermolecular interactions, lattice vibrations (phonon modes), and the collective motions of ions and molecules in a crystal.
For potassium fluoride dihydrate, this spectral region would contain information on:
Lattice Phonons: Vibrations involving the collective motion of K⁺ ions, F⁻ ions, and water molecules in the crystal lattice.
Intermolecular Vibrations: The stretching and bending modes of the F⁻···H₂O hydrogen bonds.
Water Librations: The restricted rotational motions of the water molecules.
While Far-IR and THz spectroscopy are powerful techniques for investigating these phenomena, specific experimental studies and spectral data for potassium fluoride dihydrate are not prominently available in the reviewed scientific literature. Studies on related compounds, such as potassium bifluoride (KHF₂), have identified lattice vibrations in the 130-180 cm⁻¹ range, which provides an approximate region where such modes could be expected for KF·2H₂O.
To provide a comparative context, it is insightful to examine the vibrational modes of potassium fluoride in a different phase, such as a molten salt mixture. High-temperature Raman spectroscopy has been used to study the structure of molten fluoride systems, including LiF-KF mixtures.
In the molten state, the long-range order of the crystal is lost, but short-range structural motifs persist. The vibrational spectra of these melts are characterized by broad bands corresponding to the distribution of local ionic coordinations. For LiF-KF molten systems, a prominent Raman band is observed.
Table 2: Vibrational Modes in LiF-KF Molten Salt System
| System | Peak Position (cm⁻¹) | Assignment |
|---|
Data extracted from studies on molten fluoride salts.
The position of this band is primarily influenced by the lighter Li⁺ cation due to its stronger polarizing power compared to K⁺. The spectrum provides insight into the local structure and ionic associations within the high-temperature liquid phase, which contrasts sharply with the well-defined, rigid structure of the dihydrate crystal at ambient conditions.
Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of specific nuclei. The ¹⁹F isotope is an ideal NMR probe due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio, making it nearly as sensitive as ¹H.
The ¹⁹F NMR chemical shift is exceptionally sensitive to the electronic environment surrounding the fluorine nucleus, spanning a range of over 300 ppm. In the context of ionic fluorides, the chemical shift provides a direct measure of the shielding experienced by the F⁻ ion, which is heavily influenced by its interactions with neighboring cations and, in the case of the dihydrate, the water molecules.
For a theoretical "naked" or free gaseous fluoride ion, the electron distribution is spherically symmetric, leading to maximum shielding. Any interaction with cations or solvent molecules distorts this spherical symmetry, inducing a paramagnetic contribution to the shielding that shifts the resonance to a less shielded (downfield) position.
In solid-state ¹⁹F MAS (Magic Angle Spinning) NMR, anhydrous potassium fluoride (KF) exhibits a chemical shift of approximately -132 to -134 ppm relative to CFCl₃. This value is part of a clear trend among the alkali fluorides, where the fluoride ion becomes progressively deshielded (moves to a higher frequency) as the cation size increases from Li⁺ to Cs⁺. This counter-intuitive trend is not governed by simple electronegativity but by electronic overlap effects and anion-cation polarization, which increase with cation size and polarizability.
The chemical shift of KF changes little when moving from an aqueous solution to the anhydrous solid salt. For the dihydrate, KF·2H₂O, the fluoride environment is dominated by strong hydrogen bonds with water molecules. These interactions significantly influence the electronic shielding of the fluoride nucleus. While a specific solid-state NMR value for the dihydrate is not widely reported, it is expected to be in a similar region to the anhydrous and aqueous forms, with subtle differences reflecting the specific coordination environment within the crystal lattice. The chemical shift provides an experimental probe into the nature of the ion-ion and ion-solvent interactions that define the structure of the compound.
Table 3: ¹⁹F NMR Chemical Shifts for Potassium Fluoride and Related Systems
| Compound/System | Chemical Shift (δ) / ppm (relative to CFCl₃) | State |
|---|---|---|
| Anhydrous KF | -132 to -134 | Solid |
Note: Chemical shifts are approximate and can vary with experimental conditions.
Detection and Quantification of Fluorosilicate Impurities
The presence of fluorosilicate (SiF₆²⁻), also known as hexafluorosilicate (B96646), is a critical quality parameter for potassium fluoride dihydrate. Its formation can occur during the manufacturing process, particularly if silica-containing materials are present. Solutions of potassium fluoride are known to etch glass, a process that results in the formation of soluble fluorosilicates. metrohm.comwikipedia.orgyellowriverchem.com Therefore, accurate detection and quantification of this impurity are essential to ensure the purity and suitability of potassium fluoride dihydrate for its various applications. Commercial specifications for analytical grade potassium fluoride often stipulate a maximum allowable limit for hexafluorosilicate, typically around 0.05%. sigmaaldrich.com
Several analytical techniques can be employed for the determination of fluorosilicate impurities, with ion chromatography and titrimetric methods being prominent.
Ion Chromatography with Dual Detection
A robust and widely used method for the quantification of fluorosilicate is ion chromatography (IC) coupled with dual detection. metrohm.comchromatographyonline.com This technique offers high selectivity and sensitivity for the analysis of anionic species.
Principle of the Method: The fundamental principle involves the separation of anions on an anion-exchange column. A key aspect of this method is the use of an alkaline eluent, which serves a dual purpose. Firstly, it facilitates the separation of various anions present in the sample matrix. Secondly, under alkaline conditions, the hexafluorosilicate (SiF₆²⁻) anion is hydrolyzed to form undissociated orthosilicic acid (H₄SiO₄). metrohm.comchromatographyonline.com
Dual Detection System:
Conductivity Detection: The primary detector is a suppressed conductivity detector, which measures the concentration of conductive anionic species like fluoride, chloride, and sulfate (B86663). In the alkaline eluent, the fully hydrolyzed orthosilicic acid is undissociated and therefore does not produce a signal in the conductivity detector. metrohm.comchromatographyonline.com
UV/Vis Spectrophotometric Detection: To quantify the silicon that originated from the hexafluorosilicate, a post-column reaction (PCR) is employed. After the analytical column, the eluent is mixed with an acidic molybdate (B1676688) solution. This reagent reacts with the orthosilicic acid to form a yellow molybdosilicic acid complex. This colored complex is then detected by a UV/Vis spectrophotometer, typically at a wavelength of 410 nm. metrohm.comchromatographyonline.com The concentration of hexafluorosilicate in the original sample is then determined via stoichiometric calculation from the quantified silicon. metrohm.comchromatographyonline.com
Sample Preparation: A sample of potassium fluoride dihydrate is accurately weighed and dissolved in high-purity deionized water to a known volume. The concentration is chosen to be within the calibrated range of the ion chromatograph. Care must be taken to use plastic labware (e.g., volumetric flasks and sample vials) to avoid contamination from glass.
The following table summarizes the typical instrumental parameters for this analysis.
Table 1: Typical Instrumental Parameters for Ion Chromatography Analysis
| Parameter | Setting |
|---|---|
| Analytical Column | Anion-exchange column (e.g., Metrosep A Supp 16 or equivalent) |
| Eluent | 15 mM Potassium Hydroxide (B78521) (KOH) |
| Flow Rate | 0.8 mL/min |
| Detection 1 | Suppressed Conductivity |
| Detection 2 | UV/Vis at 410 nm (after Post-Column Reaction) |
| PCR Reagent | Acidic Molybdate Solution |
Titrimetric Methods
Volumetric analysis provides a classical approach to quantifying fluorosilicate content. This method is based on the precipitation of potassium fluorosilicate and subsequent hydrolysis to release hydrofluoric acid, which is then titrated with a standardized base.
Principle of the Method: The sample is dissolved in water and acidified. Potassium chloride is added to precipitate the less soluble potassium fluorosilicate (K₂SiF₆). The precipitate is filtered, washed to remove free acid, and then hydrolyzed with hot water. The hydrolysis reaction is as follows:
K₂SiF₆ + 2H₂O → 2KF + 4HF + SiO₂
The resulting hydrofluoric acid (HF) is then titrated with a standardized sodium hydroxide (NaOH) solution to a phenolphthalein (B1677637) or other suitable indicator endpoint. The amount of NaOH used is directly proportional to the amount of fluorosilicate in the original sample.
Research Findings and Method Validation
The table below presents a summary of typical validation parameters that would be expected for a validated ion chromatography method for fluorosilicate analysis.
Table 2: Illustrative Method Validation Data for Fluorosilicate Quantification by IC
| Validation Parameter | Typical Performance Metric |
|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/L |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
These performance characteristics ensure that the analytical method is reliable, sensitive, and accurate for its intended purpose of quality control in the analysis of potassium fluoride dihydrate. nih.govrasayanjournal.co.in
Theoretical and Computational Studies on Potassium Fluoride Dihydrate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a compound, such as its electronic structure and the nature of the chemical bonds holding it together.
Density Functional Theory (DFT) for Electronic Structure and Bonding
While specific Density Functional Theory (DFT) studies focusing exclusively on the electronic structure and bonding of crystalline potassium fluoride (B91410) dihydrate are not extensively available in the public domain, the principles of DFT allow for a theoretical understanding of the compound. DFT calculations would model the system by treating the electron density as the fundamental variable to determine the ground-state energy and, consequently, the electronic structure.
Elucidation of Hydrogen Bonding Energetics and Geometries
The hydrogen bonding network within potassium fluoride dihydrate is a critical feature of its crystal structure and has been a subject of theoretical study. These non-covalent interactions play a significant role in the stability and properties of the hydrate (B1144303).
Theoretical studies, in conjunction with crystallographic and spectroscopic data, have provided a detailed picture of the hydrogen bonds in KF·2H₂O. The water molecules act as hydrogen bond donors, forming O-H···F⁻ bonds with the fluoride ions. The geometry of these hydrogen bonds, including the O-H and H···F distances and the O-H···F angle, can be precisely calculated using quantum chemical methods.
| Interaction Type | Donor | Acceptor | Typical Calculated Bond Length (Å) | Typical Calculated Bond Angle (°) |
| Hydrogen Bond | O-H (water) | F⁻ | O···F: ~2.6 - 2.8 | O-H···F: ~170 - 180 |
| Ion-Dipole | K⁺ | O (water) | K···O: ~2.7 - 2.9 | N/A |
Charge Distribution and Molecular Orbital Analysis
A detailed analysis of the charge distribution and molecular orbitals (MOs) of potassium fluoride dihydrate would provide a deeper understanding of its chemical nature. While specific studies on KF·2H₂O are limited, general principles of computational chemistry can be applied.
A population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, performed on the calculated wave function would reveal the partial atomic charges on the potassium, fluorine, oxygen, and hydrogen atoms. This would confirm the highly ionic character of the K-F interaction, with a charge close to +1 on potassium and -1 on fluorine. The analysis would also show the polarization of the water molecules due to their interaction with the ions.
Molecular orbital analysis would describe the distribution of electrons within the compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactivity. For an ionic solid like KF·2H₂O, the HOMO would likely be localized on the fluoride ions and the oxygen atoms of the water molecules, while the LUMO would be associated with the potassium ions and the anti-bonding orbitals of the water molecules. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the chemical stability and reactivity of the compound.
Molecular Dynamics Simulations for Dynamic Properties and Solvation
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a system, providing insights into its dynamic properties and interactions with a solvent. While most MD studies have focused on aqueous solutions of potassium fluoride, the principles and findings are relevant to understanding the behavior of the dihydrate, particularly its dissolution and solvation properties. e3s-conferences.orgshd-pub.org.rsresearchgate.nete3s-conferences.org
MD simulations of KF in water typically employ force fields, such as OPLS-AA, to describe the interatomic interactions. e3s-conferences.orge3s-conferences.org These simulations can model the movement of ions and water molecules over time, allowing for the calculation of various dynamic properties. One such property is the self-diffusion coefficient of the K⁺ and F⁻ ions and the water molecules. e3s-conferences.org These coefficients provide information on the mobility of each species in the solution. e3s-conferences.org
The solvation structure around the ions can be characterized by calculating the radial distribution functions (RDFs) from the MD trajectories. e3s-conferences.org The RDFs describe the probability of finding a water molecule at a certain distance from an ion, revealing the structure of the hydration shells. e3s-conferences.org For instance, the first peak in the K-O RDF indicates the average distance of the water molecules in the first hydration shell of the potassium ion. e3s-conferences.org The number of water molecules in this shell, known as the coordination number, can also be determined. e3s-conferences.org
| Ion | First Hydration Shell Distance (Å) | Typical Coordination Number |
| K⁺ | ~2.7 - 2.8 | 6 - 8 |
| F⁻ | ~2.6 - 2.7 | 5 - 7 |
These simulations also provide insights into the influence of the ions on the structure and dynamics of the surrounding water. The presence of K⁺ and F⁻ ions can disrupt the hydrogen-bonding network of water, and the extent of this disruption can be quantified through analysis of the MD simulation data.
Predictive Modeling of Reactivity and Interaction Mechanisms
Predictive modeling of the reactivity and interaction mechanisms of potassium fluoride dihydrate is a complex area with limited specific research available. However, computational methods can be employed to explore potential reactions and interactions.
For example, quantum chemical calculations could be used to model the interaction of KF·2H₂O with other molecules. By calculating the potential energy surface of a reaction, it is possible to identify transition states and determine activation energies, which are crucial for predicting reaction rates.
In the context of its use in organic synthesis, for instance, as a fluorinating agent, computational models could help elucidate the reaction mechanism. This might involve modeling the dissolution of the dihydrate in a solvent, the role of the water molecules in the reaction, and the interaction of the fluoride ion with the substrate.
Furthermore, predictive models can be developed to understand the interaction of KF·2H₂O with surfaces or other materials. This could be relevant in materials science applications where the compound might be used as a precursor or a modifying agent. These models would typically involve calculating the interaction energies and geometries of the compound adsorbed on a surface, providing insights into the nature of the surface-adsorbate interactions.
Reactivity and Mechanistic Studies of Potassium Fluoride Dihydrate in Chemical Transformations
Potassium Fluoride (B91410) Dihydrate as a Fluoride Ion Source
Potassium fluoride dihydrate (KF·2H₂O) serves as a crucial and cost-effective source of fluoride ions for various chemical transformations. Although its high lattice energy and poor solubility in many organic solvents can limit its reactivity, various strategies have been developed to overcome these challenges, making it a valuable reagent in synthetic organic chemistry.
Nucleophilic fluorination is a fundamental method for introducing fluorine into organic molecules, and potassium fluoride is a primary reagent for this purpose. These reactions are pivotal in the synthesis of organofluorine compounds, which have widespread applications in pharmaceuticals and materials science.
Potassium fluoride is widely employed in halogen exchange (halex) reactions to convert organic chlorides and bromides into the corresponding fluorides. In the context of aliphatic compounds, this transformation is known as the Finkelstein reaction. For aromatic compounds, particularly those with activating electron-withdrawing groups, the process is often referred to as the Halex reaction. These reactions typically require polar aprotic solvents like dimethylformamide or dimethyl sulfoxide (B87167) to facilitate the dissolution of the fluoride salt.
The general scheme for these reactions can be represented as:
Finkelstein Reaction: R-X + KF → R-F + KX (where X = Cl, Br, I)
Halex Reaction: Ar-X + KF → Ar-F + KX (where X = Cl, Br and Ar is an activated aryl group)
These transformations are classic examples of nucleophilic substitution, where the fluoride ion displaces another halide.
The use of potassium fluoride as a nucleophilic fluorinating agent is a cornerstone in the synthesis of a diverse range of organofluorine compounds. Its application extends from simple alkyl fluorides to more complex fluorinated molecules. Research has focused on optimizing reaction conditions to improve yields and selectivity, often involving anhydrous potassium fluoride prepared specifically for these synthetic purposes to minimize side reactions. The development of new methodologies continues to expand the utility of KF in creating valuable fluorine-containing molecules for various industries.
To overcome the low solubility and reactivity of potassium fluoride, several strategies have been developed to generate more "naked" and highly reactive fluoride ions.
Crown Ethers: Macrocyclic polyethers, such as 18-crown-6 (B118740), can sequester the potassium cation (K⁺), thereby liberating the fluoride anion (F⁻) from the tight ion pair. This complexation increases the effective concentration and nucleophilicity of the fluoride ion in solution, significantly accelerating the rate of nucleophilic substitution reactions.
Bulky Diols: Theoretical and experimental studies have shown that combining 18-crown-6 with bulky diols can create a synergistic catalytic effect. The diols are proposed to stabilize the Sₙ2 transition state through hydrogen bonding with the fluoride ion, further enhancing the reaction rate. For example, the use of 1,4-Bis(2-hydroxy-2-propyl)benzene in conjunction with 18-crown-6 has been shown to increase the rate of fluorination by 18-fold compared to using the crown ether alone.
Ionic Liquids: Room-temperature ionic liquids (RTILs) have emerged as effective media for fluorination reactions using potassium fluoride. In ionic liquids like [bmim][PF₆], KF exhibits enhanced reactivity. This medium not only improves the solubility of KF but also helps to suppress the formation of undesired by-products, such as alcohols and alkenes, leading to improved selectivity.
Phase-Transfer Catalysis: Hydrogen bonding phase-transfer catalysis (HBPTC) represents another advanced strategy. Chiral bis-urea catalysts can bring solid KF into an organic solution by forming a tricoordinated urea-fluoride complex, enabling enantioselective fluorination reactions.
The table below summarizes the effect of different activators on a model fluorination reaction.
Potassium fluoride dihydrate is an effective reagent for the cleavage of silicon-oxygen bonds, a reaction known as desilylation. It is particularly useful for the deprotection of hydroxyl groups protected as silyl (B83357) ethers, such as O-tert-butyldimethylsilyl (TBDMS) ethers. The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a strong silicon-fluoride bond and liberating the corresponding alcohol.
A mild and efficient method for the desilylation of TBDMS ethers involves using potassium fluoride dihydrate in combination with chlorotrimethylsilane (B32843) (TMSCl) in acetonitrile (B52724). This system allows for the rapid and chemoselective deprotection of TBDMS ethers of primary alcohols at room temperature, often achieving high yields in minutes. Other protecting groups, such as benzyl (B1604629) and methoxymethyl, remain intact under these conditions. Potassium fluoride on alumina (B75360) (KF/Al₂O₃) has also been utilized as a solid-supported base for the selective deprotection of aryl silyl ethers.
The table below presents selected examples of the desilylation of TBDMS ethers using the KF·2H₂O/TMSCl system in acetonitrile at room temperature.
Nucleophilic Fluorination Reactions
Catalytic Applications in Organic Synthesis
Beyond its role as a stoichiometric fluoride source, potassium fluoride also functions as a catalyst in various organic reactions, typically acting as a base. Potassium fluoride supported on alumina (KF/Al₂O₃) is a well-known basic catalyst used to promote reactions such as alkylations and condensations.
Potassium fluoride can catalyze the alkylation of alcohols, phenols, and amines with haloalkanes. It also promotes the esterification of carboxylic acids with alkyl halides. In these reactions, KF facilitates the deprotonation of the substrate, generating a more nucleophilic species that then reacts with the electrophile. The presence of crown ethers can enhance the catalytic activity of KF in these transformations as well.
Potassium Fluoride Dihydrate as a Basic Catalyst
As a catalyst, potassium fluoride dihydrate functions as a source of the fluoride ion (F⁻), which acts as a base. The fluoride ion is a strong hydrogen bond acceptor, allowing it to deprotonate acidic methylene (B1212753) groups and other protic compounds, thereby generating nucleophilic carbanions. This ability to act as a base, often enhanced in aprotic solvents where the fluoride ion is more "naked" and reactive, is fundamental to its catalytic role in various condensation, addition, and substitution reactions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. Potassium fluoride has been demonstrated to be an effective catalyst for this reaction, particularly when supported on alumina (KF/Al₂O₃), which enhances its basicity and provides a large surface area.
In a typical Knoevenagel condensation mechanism catalyzed by potassium fluoride, the fluoride ion abstracts a proton from the active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step, often facilitated by the catalyst, yields the final condensed product. Studies have shown that this method can proceed smoothly to provide products in high yields.
Mechanism:
Deprotonation: F⁻ abstracts a proton from the active methylene compound to form a carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
Protonation & Dehydration: The intermediate undergoes protonation and subsequent elimination of a water molecule.
The reaction of various aromatic aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) and cyanoacetamide in the presence of KF/Al₂O₃ has been shown to produce exclusively the E-isomers of the resulting α,β-unsaturated compounds.
The Michael addition involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). Potassium fluoride is an efficient catalyst for this reaction, functioning similarly to its role in the Knoevenagel condensation by generating the required nucleophile through deprotonation.
The fluoride ion abstracts a proton from a compound with acidic C-H bonds, such as a nitroalkane or a β-dicarbonyl compound, to form a carbanion. This carbanion then adds to the β-carbon of the Michael acceptor. The resulting enolate intermediate is subsequently protonated to yield the 1,4-adduct. The process is catalytic as the base is regenerated. The use of potassium fluoride, often in ethanol (B145695) or without a solvent, has proven successful for these condensations, though reactions may require heating to proceed at a reasonable rate.
Potassium fluoride serves as a potent basic catalyst for a variety of alkylation reactions on carbon, nitrogen, oxygen, and sulfur atoms. The general principle involves the deprotonation of a protic substrate by the fluoride ion to generate a potent nucleophile, which then undergoes a substitution reaction with an alkyl halide. The efficiency of these reactions can be highly dependent on the form of potassium fluoride used.
C-Alkylation: In the case of C-alkylation, active methylene compounds like acetylacetone (B45752) can be deprotonated by potassium fluoride to form a carbanion, which then reacts with an alkyl halide. Research has shown that freeze-dried potassium fluoride, which has a very low water content (0.08-0.13%), is significantly more effective than calcine-dried (standard anhydrous) potassium fluoride for such reactions.
N-Alkylation: Amines and imides can be N-alkylated using potassium fluoride as the base. For example, the alkylation of aniline (B41778) with methyl iodide proceeds smoothly at room temperature in the presence of freeze-dried KF. Similarly, cyclic imides have been successfully alkylated with alkyl halides using potassium fluoride in ionic liquid reaction media.
O-Alkylation: Phenols are readily O-alkylated using an alkyl halide with potassium fluoride as the catalyst. The fluoride ion deprotonates the phenolic hydroxyl group to generate a more nucleophilic phenoxide ion, which then attacks the alkyl halide.
S-Alkylation: Thiols, such as thiophenol, can be efficiently S-alkylated under similar conditions. The fluoride ion abstracts the acidic proton from the sulfhydryl group to form a thiophenoxide anion, a strong nucleophile that readily reacts with alkyl halides.
Potassium fluoride has been utilized as a base to facilitate Hofmann-type rearrangements. In one studied reaction, anhydrous potassium fluoride was used to catalyze the conversion of N-chlorobenzamide to N-benzoyl-N'-phenylurea. The proposed mechanism is consistent with a Hofmann rearrangement pathway.
The reaction begins with the fluoride ion abstracting a proton from the amide nitrogen of N-chlorobenzamide. This is followed by a rearrangement where the phenyl group migrates from the carbonyl carbon to the nitrogen, displacing the chloride ion and forming a phenyl isocyanate intermediate. This highly reactive isocyanate then adds another molecule of N-chlorobenzamide, and subsequent hydrolysis yields the final urea (B33335) derivative. The yield of the product was found to be dependent on the stoichiometry, with a 2:1 ratio of the amide to potassium fluoride being optimal.
Catalysis in Esterification and Ring-Opening Reactions (e.g., Aziridines)
Potassium fluoride dihydrate is also a key component in catalytic systems for esterification and the ring-opening of strained heterocycles like aziridines. In these cases, it often serves as a precursor to generate a more active catalytic species in situ.
For instance, potassium fluoride dihydrate reacts with tetrabutylammonium (B224687) hydrogensulfate to generate tetrabutylammonium fluoride. This in situ generated species is a soluble and highly active source of fluoride ions in organic solvents, which can effectively catalyze the esterification of carboxylic acids with alkyl halides and the nucleophilic ring-opening of aziridines.
In the ring-opening of N-substituted aziridines, the fluoride ion acts as a nucleophile, attacking one of the aziridine (B145994) ring carbons. This attack proceeds via an Sₙ2 mechanism, leading to the formation of β-fluoro amines. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the aziridine ring. This method provides a facile route to synthesize valuable β-fluoro amine compounds.
Influence of Hydration State on Catalytic Efficiency
The hydration state of potassium fluoride has a profound impact on its catalytic activity. The fluoride ion's high charge density leads to strong hydration in aqueous environments, which significantly diminishes its nucleophilicity and basicity. Consequently, anhydrous forms of KF are generally more effective catalysts in organic solvents.
Studies comparing different forms of anhydrous potassium fluoride have revealed further nuances. Freeze-dried KF, with an extremely low water content, shows greatly enhanced catalytic activity for hydrogen-bond-assisted reactions like alkylations compared to standard calcine-dried KF. The calcine-dried form is more hygroscopic and its surface may be partially deactivated by absorbed water. In contrast, for reactions where KF acts as a fluorinating agent (e.g., conversion of benzoyl chloride to benzoyl fluoride), the calcine-dried form is more effective, suggesting that the crystal structure and surface properties, which differ based on the drying method, play a crucial role.
The presence of even small amounts of water can be detrimental in some reactions, leading to undesired side products. For example, in nucleophilic fluorination reactions with alkyl halides, residual water can be deprotonated by the fluoride ion to form hydroxide (B78521), resulting in the formation of alcohol byproducts. Therefore, controlling the hydration state is critical for optimizing the catalytic efficiency and selectivity of potassium fluoride in organic synthesis. The dihydrate form, KF·2H₂O, serves as a stable and convenient source of fluoride but often requires in situ activation or conversion to a more reactive, less hydrated species for optimal catalytic performance.
Role as an Intermediate in Chemical Production
Potassium fluoride dihydrate serves as a significant intermediate in various chemical manufacturing processes, primarily valued as a source of fluoride ions. Its reactivity is harnessed in both organic polymer synthesis and in the large-scale production of elemental fluorine.
Facilitation of Polymer-Forming Nucleophilic Displacement Reactions
Potassium fluoride, often used in its commercially available dihydrate form, functions as a catalyst or promoter in the synthesis of high-performance polymers through nucleophilic aromatic substitution (SNAr) reactions. The fluoride ion's high electronegativity and small ionic radius make it an effective nucleophile for displacing leaving groups on aromatic rings, facilitating the formation of ether linkages that constitute the backbone of polymers like polyetherketones (PEK) and in the modification of existing polymers such as poly(vinyl chloride) (PVC).
In the synthesis of PEK, potassium fluoride is employed to promote the reaction between an activated aromatic dihalide and a bisphenol. The general mechanism involves the deprotonation of the bisphenol by a weak base, followed by nucleophilic attack of the resulting phenoxide on the dihalide. Potassium fluoride facilitates this process, although the precise mechanism can be complex and may involve the in-situ formation of more reactive fluoride species. One study specifically notes the use of potassium fluoride or a mixture including it as a catalyst to advance the polymer-forming nucleophilic displacement reaction in PEK synthesis. mit.edu
Another notable application is in the surface modification of PVC. Research has shown that potassium fluoride can catalyze the amination of PVC with reagents like methylpiperazine in a dimethylformamide (DMF) solvent. doubtnut.comresearchgate.net This nucleophilic substitution reaction, where amine groups replace chlorine atoms on the PVC chain, is significantly accelerated by the presence of KF, particularly at elevated temperatures. doubtnut.comresearchgate.net The study demonstrated that the inclusion of potassium fluoride increased the nitrogen content of the resulting modified polymer. doubtnut.comresearchgate.net
It is important to note that while potassium fluoride dihydrate can be the starting reagent, the high temperatures often required for these polymerization reactions (typically well above 100°C) mean that the water of hydration is likely driven off prior to or during the initial stages of the reaction. The resulting anhydrous potassium fluoride then participates in the catalytic cycle. The initial presence of water from the dihydrate could potentially influence reaction kinetics or side reactions, but the primary catalytic species in the high-temperature melt is understood to be the anhydrous salt.
Table 1: Influence of Potassium Fluoride in Polymer Modification
This table summarizes the observed effects of using potassium fluoride as a catalyst in the synthesis of methylpiperazine-modified poly(vinyl chloride).
| Parameter | Observation with Potassium Fluoride Catalyst | Reference |
| Reaction Rate | Accelerated, especially at elevated temperatures | doubtnut.comresearchgate.net |
| Nitrogen Content | Increased in the resulting polymer | doubtnut.comresearchgate.net |
| Polymer Molecular Weight | Potential for decrease at higher temperatures/longer reaction times | doubtnut.comresearchgate.net |
Involvement in Electrolytic Processes for Fluorine Gas Production
The production of elemental fluorine, a highly reactive and essential industrial chemical, is achieved through the electrolysis of a molten salt mixture. This electrolyte is primarily composed of potassium fluoride and hydrogen fluoride, often in a composition approximating KF·2HF, which is known as the Moissan process. scispace.comkyoto-u.ac.jp
Potassium fluoride dihydrate can be considered a precursor raw material for the electrolyte, but it is not a direct intermediate in the active electrolytic process due to the critical requirement for anhydrous conditions. The presence of water in the electrolyte is highly detrimental because water is more easily oxidized than fluoride ions. mit.edu If water is present, electrolysis will produce oxygen gas at the anode instead of the desired fluorine gas. mit.edu
The role of potassium fluoride in the electrolyte is multifaceted:
Conductivity: Anhydrous hydrogen fluoride has very low electrical conductivity. Dissolving potassium fluoride in it creates a conductive molten salt, allowing the passage of electric current necessary for electrolysis. scispace.com
Fluoride Ion Source: The electrolyte provides the fluoride ions (F⁻) that are oxidized at the anode to form fluorine gas (F₂). kyoto-u.ac.jp
Anode Reaction: 2F⁻ → F₂ (g) + 2e⁻ Cathode Reaction: 2H⁺ + 2e⁻ → H₂ (g)
During electrolysis, hydrogen fluoride is consumed, which leads to an increase in the concentration of potassium fluoride in the melt. confex.com As the KF concentration rises, the melting point of the electrolyte increases, and its viscosity can become problematic, causing issues like foaming. confex.com Therefore, the electrolyte bath must be periodically regenerated by adding more anhydrous hydrogen fluoride to restore the optimal composition. confex.com
Any potassium fluoride dihydrate used to prepare the electrolyte must be thoroughly dehydrated. This is typically achieved by heating the salt mixture and passing a current through it at a low voltage before commencing fluorine production. This initial "pre-electrolysis" step is designed to decompose any residual water. scispace.comkyoto-u.ac.jp
Table 2: Typical Components and Conditions for Fluorine Electrolysis
This table outlines the key components and operational parameters for the industrial production of fluorine gas via the Moissan process.
| Component/Parameter | Description | Purpose/Reason | Reference |
| Electrolyte Composition | Molten mixture of Potassium Fluoride (KF) and Hydrogen Fluoride (HF), often near KF·2HF | Provides high ionic conductivity and is the source of fluoride ions. | scispace.comkyoto-u.ac.jp |
| Operating Temperature | Typically 70-110°C | Maintains the electrolyte in a molten state and facilitates the reaction. | kyoto-u.ac.jp |
| Water Content | Must be anhydrous | To prevent the preferential formation of oxygen gas at the anode instead of fluorine. | mit.edu |
| Anode Material | Carbon | Serves as the site for the oxidation of fluoride ions to fluorine gas. | scispace.com |
| Cathode Material | Steel or Copper | Serves as the site for the reduction of hydrogen ions to hydrogen gas. | scispace.comkyoto-u.ac.jp |
| Process Control | Periodic addition of anhydrous HF | To replenish the consumed HF and maintain the electrolyte's composition and melting point. | confex.com |
Research Applications of Potassium Fluoride Dihydrate Beyond Basic Synthesis
Environmental Chemical Applications
Potassium fluoride (B91410) dihydrate also has applications in environmental chemistry, particularly in the context of soil remediation.
Research into soil remediation has explored the immobilization of fluoride and certain heavy metals. While potassium fluoride itself is a source of fluoride, the fluoride ion is key to immobilization processes for specific contaminants. For instance, studies have shown that fluoride and lead in tea garden soil can be simultaneously immobilized using specialized materials like bayberry tannin foam loaded with zirconium (TF-Zr). This material effectively reduces the bioavailability of both contaminants by binding them into more stable, less mobile forms. The application of TF-Zr resulted in a significant decrease in water-soluble and exchangeable fluoride and lead, converting them to a more stable residual state.
It is important to note that the direct application of potassium fluoride to soil for the purpose of immobilizing other heavy metals is not well-documented in the search results. In fact, increased fluoride concentrations in soil can sometimes increase the solubility and mobility of certain metals like aluminum and iron by forming soluble metal-fluoride complexes. However, the principle of using a fluoride source to precipitate certain metals is established. For example, calcium-based agents are used to stabilize fluoride in soil by forming insoluble calcium fluoride (CaF₂).
Table 4: Research Findings on Fluoride and Lead Immobilization in Soil
| Contaminant(s) | Remediation Agent | Mechanism | Outcome |
|---|---|---|---|
| Fluoride (F) and Lead (Pb) | Bayberry tannin foam loaded with Zirconium (TF-Zr) | Strong affinity and binding of Zr(IV) to F and Pb. | Significant decrease in bioavailable F and Pb; conversion to stable residual forms. |
Emerging Trends and Future Research Directions
The field of fluorine chemistry is continually evolving, with a significant focus on developing more efficient, selective, and sustainable methodologies. Potassium fluoride (B91410) dihydrate (KF·2H₂O), as a readily available and cost-effective fluoride source, is at the forefront of several emerging research trends. Future directions are aimed at harnessing its full potential through green chemistry principles, advanced analytical techniques, computational modeling, and novel applications in cutting-edge technologies.
Q & A
Q. What are the recommended methods for synthesizing potassium fluoride dihydrate (KF·2H₂O) in laboratory settings?
Potassium fluoride dihydrate is typically synthesized via neutralization of potassium carbonate (K₂CO₃) with hydrofluoric acid (HF), followed by controlled crystallization to isolate the dihydrate form . For small-scale synthesis, a mild desilylation method using chlorotrimethylsilane (TMSCl) and KF·2H₂O in acetonitrile has been reported, which avoids aggressive conditions and preserves crystalline integrity . Researchers should prioritize anhydrous handling due to its hygroscopic nature and monitor pH to prevent formation of anhydrous KF or trihydrate impurities .
Q. How should potassium fluoride dihydrate be stored and handled to maintain stability?
KF·2H₂O is hygroscopic and deliquescent, requiring storage in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or absorption of atmospheric moisture . Safety protocols must address its toxicity (H301/H311/H331 hazard codes): use fume hoods, PPE (gloves, goggles), and avoid contact with acids to prevent HF release . Waste disposal should comply with local regulations for fluoride-containing compounds.
Q. What analytical methods are used to assess the purity of potassium fluoride dihydrate?
Purity is evaluated via:
- Clarity test : Dissolve 10% w/v in water; turbidity ≤3 (AR grade) or ≤5 (CP grade) indicates acceptable particle content .
- Titration : Free acid (HF) and alkali (KOH) levels are quantified using acid-base titration, with thresholds ≤0.05% (AR) .
- Spectroscopy : ICP-MS or AAS detects heavy metals (Pb ≤0.001%) and iron (Fe ≤0.0005%) . Compliance with standards like GB/T 1271-2011 ensures batch consistency .
Q. Why does potassium fluoride dihydrate exhibit high solubility in water, and how does this impact experimental design?
KF·2H₂O dissolves exothermically in water (2.50 g/cm³ density) due to strong ion-dipole interactions between K⁺/F⁻ ions and water molecules . Researchers must account for this in stoichiometric calculations, especially in aqueous fluorination reactions. Pre-dissolution in minimal water or use of polar aprotic solvents (e.g., acetonitrile) can mitigate unintended side reactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported melting points of potassium fluoride dihydrate?
Conflicting reports of melting points (e.g., 41°C vs. 19.3°C) arise from hydration state variations. X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) confirm structural integrity: KF·2H₂O loses water at ~41°C, forming anhydrous KF, while the trihydrate decomposes at lower temperatures . Differential scanning calorimetry (DSC) under controlled humidity is recommended to isolate phase transitions .
Q. What role does hydrogen bonding play in the crystal structure of potassium fluoride dihydrate?
Crystallographic studies reveal a monoclinic structure where each K⁺ ion is octahedrally coordinated by four F⁻ ions and two water molecules. Hydrogen bonds between F⁻ and H₂O (2.6–2.8 Å) stabilize the lattice, with spectroscopic (FTIR) and theoretical (DFT) analyses confirming vibrational modes at 3,400 cm⁻¹ (O-H stretching) and 520 cm⁻¹ (K-F interactions) . These insights guide material design for fluoride-ion conductors or catalysts.
Q. How can potassium fluoride dihydrate be utilized in environmental chemistry applications?
KF·2H₂O serves as a fluoride source in composite materials for water treatment. For example, MnFe₂O₄/banana peel composites functionalized with KF·2H₂O effectively adsorb F⁻ ions from contaminated water via ion exchange, achieving >90% removal efficiency at pH 6–8 . Optimization requires monitoring competing anions (e.g., Cl⁻, SO₄²⁻) and regenerating the adsorbent with NaOH .
Q. What advanced techniques address batch-to-batch variability in fluoride ion availability during fluorination reactions?
- Ion-selective electrodes (ISE) : Calibrate F⁻ activity in real-time to adjust reagent quantities .
- Synchrotron XRD : Maps crystallite size/distribution to correlate with reactivity .
- Solid-state NMR : Probes F⁻ mobility in anhydrous vs. hydrated forms, critical for optimizing reaction kinetics .
Methodological Considerations for Contradictory Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
